1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-15(16(19)12-6-4-3-5-7-12)23-17(20)13-8-10-14(11-9-13)18(21)22/h3-11,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZDKJPDXJRULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 1-Oxo-1-phenylbutan-2-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ advanced catalysts and reaction conditions, such as microwave irradiation or ultrasound, to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-aminobenzoate derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-aminobenzoate derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential antimicrobial or anti-inflammatory effects. The ester and ketone groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and biodegradability are influenced by the nitro group’s position and the presence of ester/ketone functionalities. Key comparisons include:
- Nitro Group Position: The para-nitro group in 4-nitrobenzoate derivatives confers resistance to microbial degradation compared to ortho-substituted analogues.
- Ester vs.
Biodegradation and Metabolic Pathways
- 4-Nitrobenzoate (4NBc): Degraded by Pseudomonas fluorescens 410PR via sequential reduction to 4-hydroxylaminobenzoate and further cleavage to 3,4-dihydroxybenzoate, which is mineralized .
- Target Compound: The ester and isoindol-1,3-dione groups may impede enzymatic hydrolysis, requiring specialized esterases or nitroreductases for breakdown.
Bioreporter Specificity
Structural isomers of nitrobenzoates exhibit distinct bioreporter responses. For example:
- 2NBA : Induces EGFP expression in BRprox mutant cells.
- 3-Nitrobenzoate/4-Nitrobenzoate: No EGFP induction observed . This specificity highlights the critical role of nitro group positioning in biorecognition, which may extend to derivatives like this compound.
Environmental and Industrial Implications
The electron-withdrawing nitro group increases toxicity and recalcitrance, complicating bioremediation efforts . However, engineered microbial consortia (e.g., P. Industrial applications of such compounds—likely in dyes, pharmaceuticals, or explosives—require stringent handling due to mutagenic risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves esterification between 1-oxo-1-phenylbutan-2-ol and 4-nitrobenzoyl chloride under anhydrous conditions. Key steps include controlling reaction temperature (0–5°C to prevent side reactions) and using a base like pyridine to neutralize HCl byproducts. Intermediates are characterized via HPLC (to monitor reaction progress) and NMR (to confirm structural integrity, e.g., ester carbonyl peaks at ~170–175 ppm) . Multi-step protocols may require protecting-group strategies for the ketone moiety to avoid undesired reactivity .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- Purity : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm for nitrobenzoyl absorption) to assess purity >95%.
- Structural Confirmation : 1H/13C NMR identifies functional groups (e.g., aromatic protons for nitrobenzoyl at δ 8.2–8.5 ppm). FT-IR verifies ester C=O (~1740 cm⁻¹) and nitro group (asymmetric stretching ~1520 cm⁻¹). Mass Spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between predicted and observed NMR signals often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature (VT) NMR to study dynamic effects (e.g., coalescence of split peaks).
- Computational Modeling (DFT calculations) to simulate spectra and match experimental data.
- X-ray Crystallography to unambiguously confirm molecular geometry, especially for stereochemical ambiguities .
Q. What strategies are employed to study the reactivity of the nitrobenzoyl group under varying conditions?
- Methodological Answer :
- Stability Studies : Expose the compound to acidic/basic conditions (e.g., pH 2–12 buffers) and monitor degradation via UV-Vis spectroscopy (shift in λmax for nitro group).
- Reduction Reactions : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, enabling comparative bioactivity studies. Reaction progress is tracked via TLC (Rf changes) and LC-MS .
Q. How do crystallographic studies contribute to understanding the compound's stability and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between phenyl rings) and hydrogen-bonding networks (e.g., between ester carbonyl and nitro groups). These interactions influence melting points and solubility. For example, tight packing may reduce solubility in nonpolar solvents, guiding solvent selection for recrystallization .
Q. What experimental design considerations are critical for assessing the compound's potential as a biochemical probe?
- Methodological Answer :
- Enzyme Inhibition Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to evaluate competitive/non-competitive inhibition.
- Cellular Uptake : Radiolabel the compound (e.g., 14C isotope) and quantify intracellular accumulation via scintillation counting.
- Control Experiments : Include structurally analogous esters (e.g., without the nitro group) to isolate the role of substituents in bioactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound's stability in aqueous media?
- Methodological Answer : Discrepancies may arise from impurities or varying buffer compositions. Systematically:
- Reproduce Conditions : Ensure identical pH, ionic strength, and temperature.
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at different temperatures.
- LC-MS/MS identifies degradation products (e.g., hydrolysis to 4-nitrobenzoic acid) .
Methodological Resources
- Synthetic Protocols : Multi-step organic synthesis guidelines .
- Analytical Standards : PubChem data for spectral comparisons .
- Crystallography : Acta Crystallographica structural reports .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
